molecular formula C8H17Cl2N3 B2884938 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride CAS No. 188638-90-6

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B2884938
CAS No.: 188638-90-6
M. Wt: 226.15
InChI Key: VQBTYZLBIJQCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a histamine analogue characterized by an isopropyl group at the 2-position of the imidazole ring. This compound is valuable in scientific research, particularly in pharmacology, due to its interaction with histamine receptors.

Mechanism of Action

Mode of Action

The exact mode of action of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the alkylation of imidazole derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in studies involving histamine receptors and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and inflammation.

    Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Imidazolyl)ethanamine Dihydrochloride
  • 2-(2-Aminoethyl)-1H-imidazole dihydrochloride

Uniqueness

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to the presence of the isopropyl group at the 2-position of the imidazole ring. This structural feature enhances its interaction with histamine receptors, making it a more potent analogue compared to other similar compounds.

Properties

IUPAC Name

2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-6(2)8-10-5-7(11-8)3-4-9;;/h5-6H,3-4,9H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBTYZLBIJQCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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